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Compound of Interest

Compound Name: Multinoside A

Cat. No.: B1235065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isolation,

and characterization of Multinoside A, a naturally occurring flavonoid glycoside. This

document is intended for researchers, scientists, and professionals in the field of drug

development and natural product chemistry, offering in-depth information on its molecular

properties and the methodologies employed for its structural elucidation.

Chemical Structure and Properties of Multinoside A
Multinoside A is a flavonoid glycoside belonging to the flavonol subclass. Its chemical

structure consists of a quercetin aglycone attached to a disaccharide moiety at the C-3

position. The disaccharide is composed of a glucose molecule linked to a rhamnose molecule.

Specifically, it is defined as quercetin 3-O-(4-O-β-D-glucopyranosyl)-α-L-rhamnopyranoside.

This structural arrangement confers specific physicochemical properties to the molecule,

influencing its solubility, stability, and potential biological activity.

The molecular formula of Multinoside A is C₂₇H₃₀O₁₆, with a corresponding molecular weight

of 610.52 g/mol . The complex glycosidic linkage and the polyhydroxylated nature of the

quercetin backbone are key features determining its chemical behavior and interactions with

biological targets.

Below is a two-dimensional representation of the chemical structure of Multinoside A,

generated using the DOT language.
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Figure 1. 2D representation of Multinoside A's chemical structure.

Physicochemical Properties
Property Value

Molecular Formula C₂₇H₃₀O₁₆

Molecular Weight 610.52 g/mol

IUPAC Name

3-[(6-deoxy-4-O-β-D-glucopyranosyl-α-L-

mannopyranosyl)oxy]-2-(3,4-

dihydroxyphenyl)-5,7-dihydroxy-4H-1-

benzopyran-4-one

CAS Number 59262-54-3

Appearance Yellowish powder

Solubility
Soluble in methanol, ethanol; sparingly soluble

in water

Isolation and Purification Protocol
Multinoside A has been identified as a chemical constituent in several plant species, including

Rosa multiflora, Sinocrassula indica, and Prunus tomentosa. The following is a generalized

experimental protocol for the isolation and purification of Multinoside A from plant material,

based on common flavonoid extraction techniques. It is important to note that specific yields

and purities will vary depending on the plant source and the precise conditions used.

Experimental Workflow for Isolation
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Plant Material (e.g., fruits of Rosa multiflora)

Extraction with Methanol

Solvent Partitioning (n-butanol and water)

Column Chromatography (e.g., Sephadex LH-20)

Preparative HPLC

Pure Multinoside A

Click to download full resolution via product page

Figure 2. Generalized workflow for the isolation of Multinoside A.

Detailed Methodology
Plant Material Collection and Preparation: The fruits of Rosa multiflora are collected, air-

dried, and ground into a fine powder.

Extraction: The powdered plant material is extracted with methanol at room temperature. The

extraction is typically repeated multiple times to ensure a high yield. The methanol extracts

are then combined and concentrated under reduced pressure to obtain a crude extract.

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned

successively with n-butanol. The n-butanol fraction, which contains the flavonoid glycosides,
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is collected and concentrated.

Column Chromatography: The n-butanol fraction is subjected to column chromatography on

a Sephadex LH-20 column, eluting with methanol. This step serves to separate the

compounds based on their size and polarity, leading to a fraction enriched with Multinoside
A.

Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is

further purified by preparative HPLC on a C18 column using a gradient of methanol and

water as the mobile phase. Fractions are collected and monitored by analytical HPLC to

identify those containing pure Multinoside A.

Structure Confirmation: The purified compound is then subjected to spectroscopic analysis to

confirm its identity as Multinoside A.

Structure Elucidation Data
The definitive structure of Multinoside A was elucidated using a combination of spectroscopic

techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial

for determining its elemental composition.

Mass Spectrometry Data

Technique Observed m/z

High-Resolution Electrospray Ionization Mass

Spectrometry (HRESI-MS)

[M+H]⁺ at m/z 611.1605 (Calculated for

C₂₇H₃₁O₁₆⁺, 611.1612)

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
While the complete assigned ¹H and ¹³C NMR data from the original structure elucidation is not

readily available in public databases, the key structural features can be inferred from the known
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structure and data from closely related compounds. The following represents a logical

relationship of the expected NMR analysis process.

Aglycone Signals Sugar Moiety Signals

1H NMR

Aromatic Protons (Quercetin Rings) Anomeric Protons (H-1' & H-1'') Other Sugar Protons

13C NMR & DEPT
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Structure Confirmation
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Figure 3. Logical flow of NMR-based structure elucidation.

Biological Activity and Signaling Pathways
Multinoside A, as a quercetin glycoside, is presumed to possess antioxidant properties.

Flavonoids, in general, are known to exert a wide range of biological effects, including anti-

inflammatory, and enzyme-inhibitory activities. However, specific studies detailing the signaling

pathways modulated by Multinoside A are limited. The antioxidant activity of flavonoids is

often attributed to their ability to scavenge free radicals and chelate metal ions, thereby

protecting cells from oxidative damage. Further research is warranted to fully elucidate the

specific biological targets and mechanisms of action of Multinoside A.

Conclusion
This technical guide has provided a detailed overview of the chemical structure of Multinoside
A, including its physicochemical properties and the experimental protocols for its isolation and

characterization. The structural elucidation relies on modern spectroscopic techniques,
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primarily mass spectrometry and NMR. While the general biological activities of related

flavonoids are well-documented, the specific molecular mechanisms and signaling pathways

associated with Multinoside A remain an area for future investigation. This information serves

as a valuable resource for researchers and professionals working on the discovery and

development of new therapeutic agents from natural sources.

To cite this document: BenchChem. [Unveiling the Molecular Architecture of Multinoside A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1235065#what-is-the-chemical-structure-of-
multinoside-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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